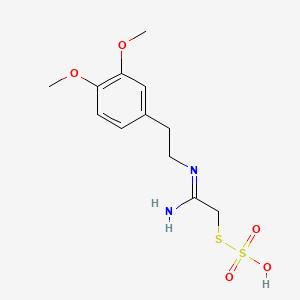![molecular formula C30H67N5P2 B13822337 Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)
Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] is a heterocyclic organic compound with the molecular formula C30H67N5P2 . This compound is known for its unique structure, which includes multiple isopropyl groups and a phosphonousdiamide core. It is primarily used in experimental and research settings.
Méthodes De Préparation
The synthesis of Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] involves several steps. One common method includes the reaction of appropriate phosphonousdiamide precursors with isopropylamine under controlled conditions The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature
Analyse Des Réactions Chimiques
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonousdiamide oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonousdiamide derivatives.
Applications De Recherche Scientifique
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] can be compared with other similar compounds such as:
Diphosphoramide, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)-: This compound has a similar structure but different functional groups.
Bis(imino)pyridyl complexes: These compounds are used in polymerization reactions and have similar coordination chemistry properties.
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: This compound is used in DNA synthesis and has similar phosphonousdiamide characteristics.
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] stands out due to its unique combination of isopropyl groups and phosphonousdiamide core, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C30H67N5P2 |
|---|---|
Poids moléculaire |
559.8 g/mol |
Nom IUPAC |
N-[[3-bis[di(propan-2-yl)amino]phosphanyl-2-propan-2-yliminopropyl]-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C30H67N5P2/c1-21(2)31-30(19-36(32(22(3)4)23(5)6)33(24(7)8)25(9)10)20-37(34(26(11)12)27(13)14)35(28(15)16)29(17)18/h21-29H,19-20H2,1-18H3 |
Clé InChI |
HIGIFGJCWZZZJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N=C(CP(N(C(C)C)C(C)C)N(C(C)C)C(C)C)CP(N(C(C)C)C(C)C)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


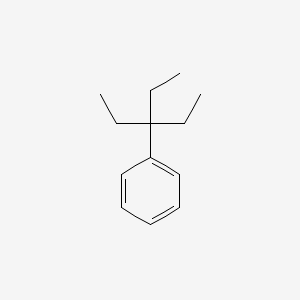
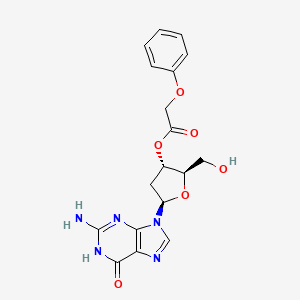
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
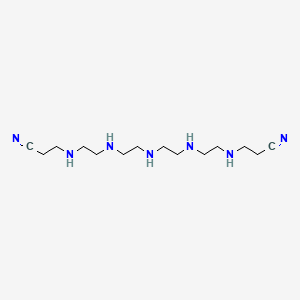
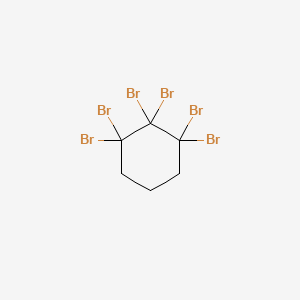
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
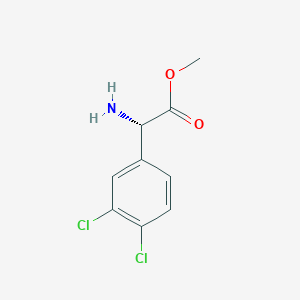
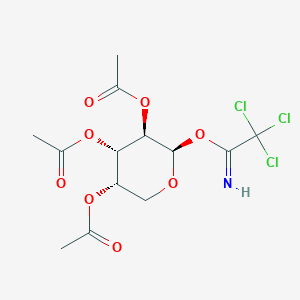
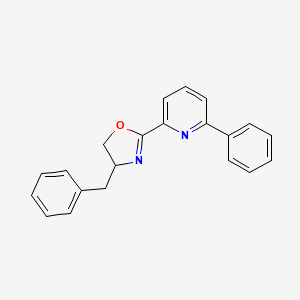

![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)
